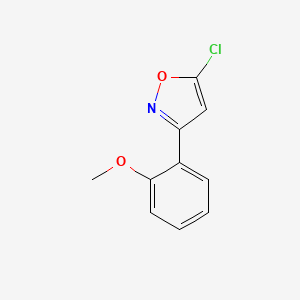

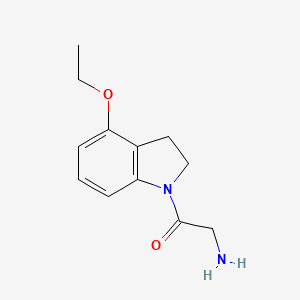

5-Chloro-3-(2-methoxyphenyl)-1,2-oxazole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves various strategies . For instance, the synthesis of 3-phosphonylated aminophosphonates from α, β-unsaturated imines through tandem 1,4-1,2-phosphite addition was accomplished by the use of both silylated dialkyl phosphite and trialkyl phosphates .Molecular Structure Analysis

The molecular structure of a similar compound, N-(5-Chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide, has a molecular formula of C18H14ClNO3, an average mass of 327.762 Da, and a mono-isotopic mass of 327.066223 Da .Chemical Reactions Analysis

In related compounds, a catalyst system comprising of Pd2(dba)3·CHCl3 and tris(2-methoxyphenyl)phosphine resulted in a rapid polymerization . The polymers with weight-average molecular weights (Mw) of 18–77 kDa were afforded after one hour of reaction time .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, (5-chloro-3-isopropoxy-2-methoxyphenyl)methanol, include its structure, melting point, boiling point, density, molecular formula, and molecular weight .Applications De Recherche Scientifique

Oxazole Derivatives and Their Applications

Biological Activities of Oxazole Compounds Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. These compounds, including oxazole derivatives, are known for a wide range of pharmacological activities. For instance, they have been explored for their anticancer, antimicrobial, and anti-inflammatory properties. The therapeutic potential of oxazole scaffolds is significant, given their presence in various natural products and synthetic compounds with medicinal value. The review by Kaur et al. (2018) highlights the biological potential of oxazoles, emphasizing their utility in developing new therapeutic agents due to their diverse pharmacological profiles (Kaur et al., 2018).

Synthetic Approaches and Chemical Properties The synthetic versatility of oxazole derivatives allows for the development of compounds with targeted biological activities. Advances in the synthesis of triazoles, another class of heterocyclic compounds, often involve eco-friendly procedures that could also apply to oxazole derivatives, emphasizing sustainable chemistry practices in drug development and other applications (de Souza et al., 2019).

Environmental Applications Beyond pharmacological interests, oxazole derivatives have been investigated for environmental applications, such as in the treatment of organic pollutants. The enzymatic degradation of pollutants using oxidoreductive enzymes presents a bio-based approach to addressing environmental contamination. This area of research explores the potential of enzymes in the remediation of wastewater, offering a biological solution to pollution that could be relevant to the broader applications of oxazole derivatives (Husain, 2006).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact withPhosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform and Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit delta isoform . These enzymes play crucial roles in cellular signaling and regulation .

Mode of Action

This could potentially alter cellular signaling pathways, resulting in various downstream effects .

Biochemical Pathways

Given its potential targets, it may influence pathways related to cellular signaling and regulation .

Result of Action

Based on its potential targets, it can be inferred that the compound may influence cellular signaling and regulation .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s action .

Propriétés

IUPAC Name |

5-chloro-3-(2-methoxyphenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-13-9-5-3-2-4-7(9)8-6-10(11)14-12-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRZDIVHXMGYHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NOC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-(2-methoxyphenyl)-1,2-oxazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

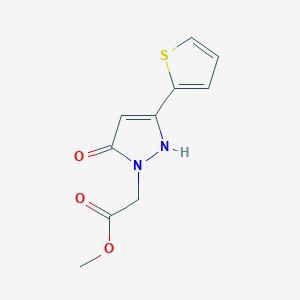

![2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B1492811.png)

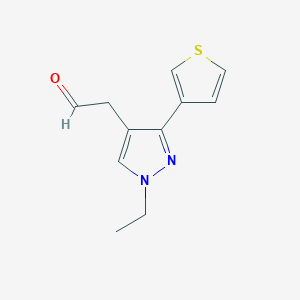

![2-Ethyl-3-(hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1492814.png)

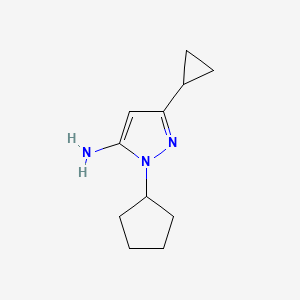

![2-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one](/img/structure/B1492832.png)